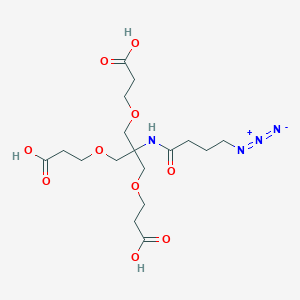
Azidobutanamide-tri-(carboxyethoxymethyl)-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azidobutanamide-tri-(carboxyethoxymethyl)-methane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation, amidation, and esterification reactions. Common reagents used in these reactions include azides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents like azides. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Azidobutanamide-tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azido groups to amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, azide-alkyne cycloaddition typically yields triazoles, which are valuable in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Azidobutanamide-tri-(carboxyethoxymethyl)-methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Azidobutanamide-tri-(carboxyethoxymethyl)-methane involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group, in particular, is reactive and can form covalent bonds with various substrates, facilitating its use in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG3-N-Boc-PEG4-acid: Similar in structure but with different functional groups, used in bioconjugation.
Azido-PEG8-Val-Cit-PAB-PNP: Another azido-containing compound with applications in drug delivery.
Uniqueness
Azidobutanamide-tri-(carboxyethoxymethyl)-methane stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H28N4O10 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
3-[2-(4-azidobutanoylamino)-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |
InChI |
InChI=1S/C17H28N4O10/c18-21-19-6-1-2-13(22)20-17(10-29-7-3-14(23)24,11-30-8-4-15(25)26)12-31-9-5-16(27)28/h1-12H2,(H,20,22)(H,23,24)(H,25,26)(H,27,28) |
Clave InChI |
DOFVJVDDQPXXOL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


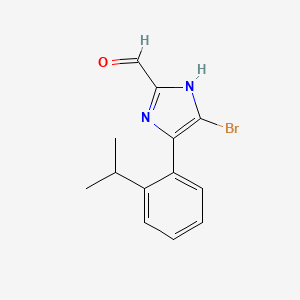
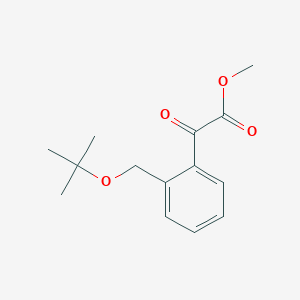
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
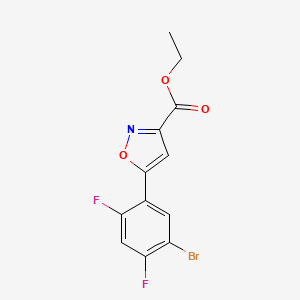


![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
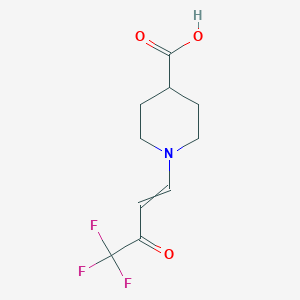
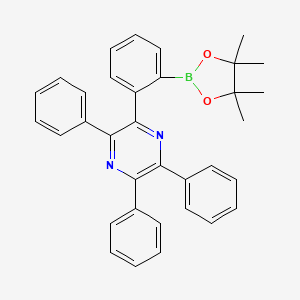

![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
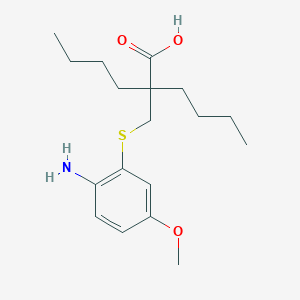
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
